molecular formula C16H19N3OS B11989409 N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B11989409
M. Wt: 301.4 g/mol
InChI Key: RDESGHCWCBCERU-UHFFFAOYSA-N
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Description

Structural Motifs and Pharmacophoric Features

The molecular architecture of N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide (C₁₆H₁₉N₃OS, molecular weight 301.4 g/mol) integrates three critical domains: a thiophene heterocycle , a carboxamide bridge , and a 4-methylpiperazine-functionalized phenyl group . The thiophene ring, a sulfur-containing five-membered aromatic system, contributes electron-rich π-clouds for hydrophobic interactions and potential dipolar engagements with biological targets. Its 2-carboxamide substituent introduces hydrogen-bonding capacity, with the carbonyl oxygen acting as a hydrogen-bond acceptor and the NH group as a donor.

The phenyl ring serves as a planar spacer, positioning the 4-methylpiperazine moiety for optimal interactions. Piperazine, a six-membered diamine ring, adopts a chair conformation in solution, enabling its N-methyl group to project axially while the para-positioned nitrogen atoms engage in hydrogen bonding or electrostatic interactions. This combination of rigidity (phenyl) and conformational flexibility (piperazine) balances target affinity and metabolic stability.

Structural Feature Role in Pharmacophore Design
Thiophene ring π-π stacking, hydrophobic interactions
Carboxamide bridge Hydrogen-bond donor/acceptor
4-Methylpiperazine Solubility enhancement, basicity
Phenyl spacer Spatial orientation of substituents

The SMILES notation (CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CS3) delineates connectivity, highlighting the methylpiperazine at the phenyl para-position and the thiophene-carboxamide at the aniline nitrogen. This arrangement ensures electronic communication between the electron-deficient piperazine and electron-rich thiophene, a feature exploited in kinase inhibitor design.

Historical Context in Heterocyclic Compound Development

The synthesis of this compound arises from decades of research into heterocyclic pharmacophores. Thiophene derivatives gained prominence in the 1980s as bioisosteres for benzene, offering improved metabolic stability while retaining aromaticity. For example, the discovery of tienilic acid (a thiophene-containing diuretic) validated thiophene's utility in mitigating oxidative metabolism.

Piperazine emerged as a pivotal scaffold in neuropharmacology following the development of antipsychotics like trifluoperazine in the 1950s. Its incorporation into modern drugs, such as the antimalarial piperaquine, underscores its versatility in modulating solubility and blood-brain barrier penetration. The fusion of these motifs—thiophene-carboxamide and piperazine—reflects a 21st-century trend toward multifunctional ligands.

Recent advances in metal-organic frameworks (MOFs) illustrate the compound's broader chemical relevance. Thiophene-2-carboxamide derivatives have been employed as linkers in zirconium-based MOFs, demonstrating stability under acidic conditions and catalytic potential in epoxide ring-opening reactions. While these applications extend beyond medicinal chemistry, they underscore the robustness of the thiophene-carboxamide motif in diverse environments.

In receptor-targeted drug discovery, structural analogs of this compound have been radiolabeled for positron emission tomography (PET) imaging. For instance, [¹¹C]CPPC—a furan-2-carboxamide analog—leverages similar piperazine-phenyl spacing to target colony-stimulating factor 1 receptor (CSF1R), a marker of neuroinflammation. Such innovations highlight the enduring role of hybrid heterocycles in bridging diagnostic and therapeutic applications.

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H19N3OS/c1-18-8-10-19(11-9-18)14-6-4-13(5-7-14)17-16(20)15-3-2-12-21-15/h2-7,12H,8-11H2,1H3,(H,17,20)

InChI Key

RDESGHCWCBCERU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Nitro Reduction via Catalytic Hydrogenation

The most widely reported method involves hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine. Palladium on carbon (Pd/C) under hydrogen gas achieves yields of 83–92%. For example, hydrogenating 1-methyl-4-(4-nitrophenyl)piperazine (1.03 g) in methanol using an H-Cube flow reactor with a Pd/C cartridge at 20°C produced 0.82 g (92%) of the amine. Key parameters include:

CatalystSolventTemperatureTimeYieldSource
10% Pd/CMethanol20°C2–5 h83–92%
Fe/HClEthanolReflux5 h91%

Iron-mediated reductions in ethanol with ammonium chloride achieve comparable yields (91%) but require longer reflux times.

Nucleophilic Aromatic Substitution

An alternative route involves displacing a nitro or halide group on benzene with 1-methylpiperazine. For instance, reacting 1-fluoro-4-nitrobenzene with 1-methylpiperazine in DMSO at 80°C for 3 hours forms 1-methyl-4-(4-nitrophenyl)piperazine, which is subsequently hydrogenated. This two-step approach avoids nitro intermediates but faces challenges with regioselectivity.

Amidation of 4-(4-Methylpiperazin-1-yl)aniline with Thiophene-2-Carboxylic Acid

The final step couples the amine with thiophene-2-carboxylic acid. Two strategies are prevalent:

Direct Amidation Using Coupling Agents

Activating the carboxylic acid with reagents like HATU or EDCl facilitates amide bond formation. A representative procedure involves:

  • Dissolving thiophene-2-carboxylic acid (1.2 eq) in dichloromethane (DCM).

  • Adding EDCl (1.5 eq) and HOBt (1.5 eq) at 0°C.

  • Introducing 4-(4-methylpiperazin-1-yl)aniline (1.0 eq) and stirring at room temperature for 12 h.

This method yields 70–85% of the target compound, though purification via column chromatography is often necessary.

Boronic Acid-Catalyzed Direct Coupling

Recent advances employ 2,4,6-trihydroxybenzene-1,3,5-triyltris(oxy))triboronic acid to mediate direct amidation without pre-activation. In one protocol:

  • Thiophene-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) are mixed with the boronic acid catalyst (5 mol%) in toluene.

  • The reaction is heated to 110°C for 24 h under Dean-Stark conditions to remove water.

This approach achieves 65–78% yields, reducing byproduct formation compared to traditional coupling agents.

Optimization and Comparative Analysis

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve amine solubility but may complicate purification. Non-polar solvents like toluene favor boronic acid catalysis but require higher temperatures.

Catalytic Systems

Pd/C remains the gold standard for nitro reductions, whereas Fe/HCl offers a cost-effective alternative despite longer reaction times. For amidation, EDCl/HOBt balances efficiency and cost, while boronic acid catalysts provide greener alternatives with moderate yields.

Structural Characterization

Post-synthesis analysis includes:

  • NMR Spectroscopy : Key signals include the thiophene proton at δ 7.75 ppm (d, J = 4.8 Hz) and the piperazine methyl group at δ 2.28 ppm (s).

  • Mass Spectrometry : The molecular ion [M+H]+ appears at m/z 301.4, consistent with the molecular formula C16H19N3OS .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like NaOH.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide as an effective inhibitor of p21-activated kinase 4 (PAK4), which is implicated in various cancer types, including triple-negative breast cancer (TNBC).

  • Case Study : A series of compounds based on this structure were synthesized and tested for their inhibitory effects on PAK4. Compound 12i, a derivative of this compound, exhibited significant antiproliferative activity against cancer cell lines such as A549, MDA-MB-231, and SK-BR-3. It demonstrated low toxicity to healthy cells while effectively inhibiting tumor growth in xenograft models .

Inhibition of Kinase Enzymes

The compound has been evaluated for its ability to inhibit specific kinase pathways that are crucial in cancer progression.

  • Findings : In vitro assays showed that compounds derived from this compound significantly inhibited PAK4 activity, leading to reduced cell proliferation and migration. Mechanistic studies indicated that these compounds induce apoptosis and disrupt cell cycle progression by targeting key phosphorylation events within the signaling pathways .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been extensively studied to optimize its biological activity.

CompoundModificationIC50 (μM)Activity
12iOriginal0.5PAK4 Inhibition
12jMethyl group addition0.8Increased selectivity
12kAromatic substitution0.3Enhanced potency

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s analogs differ primarily in substituents on the phenyl ring, piperazine moiety, or thiophene carboxamide group. These modifications impact physicochemical properties (e.g., solubility, logP) and biological activity. Below is a comparative analysis of selected analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties Reference
N-[4-(4-Methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide (Target Compound) 4-Methylpiperazine on phenyl Not explicitly provided - Moderate polarity due to piperazine
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide 4-Chloro-2-nitrophenyl, carbothioyl group C₁₆H₁₅ClN₄O₃S₂ 410.9 High density (1.503 g/cm³), pKa ~9.8
N-[2-(4-(Isopropylthio)phenyl)acetyl-piperazinyl]ethyl-thiophene-2-carboxamide HCl Isopropylthio group, hydrochloride salt Not provided - Enhanced stability (salt form)
3-[(4-Phenylpiperazin-1-yl)sulfonyl]-N-[(4-propoxyphenyl)methyl]thiophene-2-carboxamide Sulfonyl group, propoxyphenylmethyl C₂₅H₂₉N₃O₄S₂ 499.6 High molecular weight, lipophilic
N-[4-(4-Methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide 1,3-Benzodioxole substituent Not provided - Increased aromaticity

Impact of Substituents on Properties

  • This contrasts with the target compound’s methylpiperazine, which is electron-donating and may improve solubility .
  • Sulfonyl and Carbothioyl Groups: ’s sulfonyl group introduces polarity and hydrogen-bonding capacity, while ’s carbothioyl group may enhance metal-binding properties. Both modifications could influence target selectivity .
  • Salt Forms: The hydrochloride salt in ’s compound improves aqueous solubility and bioavailability, a critical factor for drug development .

Research Findings and Implications

  • Antibacterial Potential: highlights the role of aryl substituents in enhancing antibacterial efficacy. The target compound’s 4-methylpiperazine may optimize membrane penetration compared to bulkier groups .
  • Kinase Inhibition: Piperazine-containing analogs (e.g., GDC-0834 in ) demonstrate that small substituents (methyl) balance steric effects and binding pocket compatibility.

Biological Activity

N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C18H20N2O2S
  • IUPAC Name : 4-(4-methylpiperazin-1-yl)-N-(thiophene-2-carboxamide)phenyl
  • Molecular Weight : 320.43 g/mol

This compound belongs to the class of phenylpiperazines, which are known for their diverse pharmacological properties.

The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in inflammation and cancer progression. Specifically, it has been shown to inhibit the IκB kinase (IKK) pathway, which is crucial for the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines and survival factors in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings on its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis and cell cycle arrest
NCI-H46012.50Inhibition of microtubule dynamics
HepG217.82Modulation of apoptosis pathways

These results indicate that the compound may serve as a potential therapeutic agent in treating breast cancer (MCF7) and lung cancer (NCI-H460).

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • In Vitro Studies : A study published in ACS Omega evaluated the antimicrobial properties of thiophene derivatives, including this compound, demonstrating significant antibacterial activity against Staphylococcus aureus with an MIC value of 0.25 µg/mL .
  • Cytotoxicity Assays : Another investigation highlighted the cytotoxic effects on various cancer cell lines, where this compound showed promising results with IC50 values comparable to established chemotherapeutic agents like cisplatin .
  • Mechanistic Studies : Research has indicated that this compound induces apoptosis through the mitochondrial pathway, leading to caspase activation and subsequent cell death in cancer cells .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide?

Answer:
The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a substituted aniline containing the 4-methylpiperazine moiety. For example:

  • Step 1: Activation of the carboxylic acid (e.g., using HATU or EDC) to form an active ester intermediate.
  • Step 2: Amide bond formation with 4-(4-methylpiperazin-1-yl)aniline under basic conditions (e.g., DIPEA in DMF) .
  • Key optimization: Reaction yields (51–85%) depend on solvent choice, stoichiometry, and purification methods (e.g., recrystallization from methanol/diethyl ether) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Standard characterization includes:

  • ¹H/¹³C NMR spectroscopy to confirm regiochemistry and substituent integration (e.g., δ 2.62–3.85 ppm for piperazine protons) .
  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., m/z 425.91 for related analogs) .
  • Elemental analysis (C, H, N) to confirm purity (>98% by HPLC) .
  • Melting point determination (e.g., 225–226°C for HCl salts) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:
Discrepancies in activity (e.g., receptor affinity or enzyme inhibition) may arise from:

  • Structural variations: Substituents on the phenyl or piperazine groups (e.g., 2-methoxy vs. 2,3-dichloro substitutions) significantly alter D3 receptor selectivity .
  • Experimental design: Use standardized assays (e.g., radioligand binding with [³H]spiperone) and control for batch-to-batch purity variations .
  • Data normalization: Compare results using internal reference compounds (e.g., haloperidol for dopamine receptor studies) to contextualize potency .

Advanced: What strategies optimize enantioselective synthesis for receptor-targeted studies?

Answer:
To achieve enantiopure derivatives for receptor studies:

  • Chiral resolution: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Asymmetric catalysis: Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry .
  • Crystallography: Confirm absolute configuration via X-ray diffraction (e.g., COD entry 2230670 for related piperazine-carboxamide analogs) .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Answer:

  • Docking studies: Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., dopamine D3 receptor) and identify critical interactions (e.g., hydrogen bonds with Ser192/196) .
  • ADME prediction: Tools like SwissADME assess logP (target <5), solubility, and CYP450 metabolism risks. For example, adding polar groups (e.g., hydroxyl or sulfonamide) improves aqueous solubility .

Basic: What are the key considerations for stability testing under experimental conditions?

Answer:

  • Solution stability: Monitor degradation in DMSO or PBS (pH 7.4) via HPLC over 24–72 hours. Protect from light to prevent photodegradation .
  • Thermal stability: Use TGA/DSC to assess decomposition temperatures (e.g., >200°C for crystalline salts) .

Advanced: How can researchers validate target engagement in cellular assays?

Answer:

  • Kinetic assays: Measure intracellular Ca²⁺ flux (Fluo-4 AM) for T-type Ca²⁺ channel inhibition, as seen in related thiophene-carboxamide derivatives .
  • CRISPR knockouts: Use D3 receptor-KO cell lines to confirm on-target effects vs. off-target activity .

Advanced: What structural insights can crystallography provide for this compound?

Answer:
Single-crystal X-ray diffraction (e.g., Acta Cryst. E data) reveals:

  • Conformational rigidity: The piperazine ring adopts a chair conformation, stabilizing interactions with hydrophobic receptor pockets .
  • Intermolecular interactions: Hydrogen bonds between the carboxamide oxygen and water molecules in the crystal lattice influence solubility .

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